molecular formula C7H8ClNO2 B8704202 5-Propylisoxazole-4-carbonyl chloride CAS No. 75705-99-6

5-Propylisoxazole-4-carbonyl chloride

Cat. No.: B8704202
CAS No.: 75705-99-6
M. Wt: 173.60 g/mol
InChI Key: PVOAUAGSWWTCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propylisoxazole-4-carbonyl chloride (CAS 75705-99-6) is a chemical building block with the molecular formula C 7 H 8 ClNO 2 and a molecular weight of 173.60 g/mol . It belongs to the class of isoxazole derivatives, five-membered heterocyclic compounds containing oxygen and nitrogen atoms at adjacent positions, which are of immense interest in medicinal and organic chemistry due to their wide spectrum of biological activities . The reactive acyl chloride functional group makes this compound a versatile intermediate for introducing the 5-propylisoxazole moiety into more complex molecules via nucleophilic substitution reactions, such as amidation and esterification. Isoxazole derivatives are prominent scaffolds in drug discovery and development, evidenced by their presence in several FDA-approved drugs exhibiting antibacterial, antifungal, anticancer, and anti-inflammatory properties . The structural motif is considered a privileged scaffold for designing new therapeutic agents, often contributing to increased potency and lower cytotoxicity . As a synthetic intermediate, this compound can be used to create a diverse library of compounds for biological screening. Its applications extend to the synthesis of novel peptidomimetics, where isoxazole-based β-amino acids can be incorporated into peptide chains to improve metabolic stability and explore new bioactive conformations . Furthermore, it serves as a key precursor in the development of potential pharmacophores targeting various enzymes and receptors . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound requires cold-chain transportation and is moisture-sensitive . Researchers are advised to handle it with appropriate safety precautions in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75705-99-6

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

5-propyl-1,2-oxazole-4-carbonyl chloride

InChI

InChI=1S/C7H8ClNO2/c1-2-3-6-5(7(8)10)4-9-11-6/h4H,2-3H2,1H3

InChI Key

PVOAUAGSWWTCGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NO1)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Propylisoxazole 4 Carbonyl Chloride and Analogues

Precursor Synthesis and Functional Group Transformations Leading to Isoxazole (B147169) Carboxylic Acids

The foundational step in the synthesis of 5-propylisoxazole-4-carbonyl chloride is the construction of the 5-propylisoxazole-4-carboxylic acid backbone. A common and effective strategy for creating the isoxazole-4-carboxylate core involves the cyclization of a β-ketoester with hydroxylamine (B1172632). google.com For the synthesis of the 5-propyl variant, a suitable starting material is ethyl 3-oxohexanoate (B1246410).

The synthesis of ethyl 3-oxohexanoate can be achieved by reacting 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) with butyryl chloride in the presence of pyridine (B92270), followed by refluxing the intermediate with ethanol. This process yields the desired β-ketoester, which serves as a key building block for the isoxazole ring.

The subsequent step involves the reaction of ethyl 3-oxohexanoate with an activated form of hydroxylamine. A typical procedure involves reacting the β-ketoester with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction leads to the formation of ethyl 5-propylisoxazole-4-carboxylate. The final step in generating the carboxylic acid precursor is the hydrolysis of the ester. This is commonly achieved by treating the ethyl 5-propylisoxazole-4-carboxylate with a strong acid, such as a mixture of acetic acid and concentrated hydrochloric acid, under reflux conditions. google.com

An alternative approach to substituted isoxazoles involves the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles, which can yield isoxazole-4-carboxylic esters and amides. These can then be hydrolyzed to the corresponding carboxylic acid.

Conversion of Isoxazole Carboxylic Acids to Acyl Chlorides

The conversion of the carboxylic acid group of 5-propylisoxazole-4-carboxylic acid into a more reactive acyl chloride is a critical transformation for subsequent chemical modifications. Several chlorinating agents are commonly employed for this purpose, each with its own set of advantages and specific reaction conditions.

Utilization of Thionyl Chloride

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. blogspot.com The reaction is typically carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. google.com

The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion (formed in the reaction) on the carbonyl carbon leads to the formation of the acyl chloride and the release of SO₂ and HCl.

Employment of Oxalyl Chloride

Oxalyl chloride ((COCl)₂) is another effective reagent for the preparation of acyl chlorides from carboxylic acids. It is often considered a milder alternative to thionyl chloride and is particularly useful when sensitive functional groups are present in the molecule. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at room temperature. blogspot.com

A key feature of using oxalyl chloride is the requirement of a catalytic amount of N,N-dimethylformamide (DMF). blogspot.com The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is a highly electrophilic species. This reagent then activates the carboxylic acid, facilitating the nucleophilic attack of the chloride ion to generate the acyl chloride. The byproducts of this reaction, carbon dioxide (CO₂) and carbon monoxide (CO), are also gaseous.

Alternative Chlorinating Reagents and Conditions

Beyond thionyl chloride and oxalyl chloride, other reagents can be utilized for the synthesis of acyl chlorides. Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective chlorinating agents, though they can sometimes lead to the formation of phosphorus-containing byproducts that may complicate purification.

Cyanuric chloride, a stable and less volatile solid, has also been employed as a mild and efficient reagent for converting carboxylic acids into acyl chlorides. mdma.chwikimedia.org This method is often carried out at room temperature in the presence of a base like triethylamine. mdma.ch The reaction proceeds through the formation of an activated ester intermediate, which is then converted to the acyl chloride.

Multi-Step Synthetic Sequences for Substituted Isoxazole Carbonyl Chlorides

The synthesis of this compound is inherently a multi-step process. A representative synthetic sequence, analogous to the preparation of similar 5-alkylisoxazole-4-carbonyl chlorides, is outlined below: google.com

Formation of the β-ketoester: Synthesis of ethyl 3-oxohexanoate from Meldrum's acid and butyryl chloride.

Isoxazole Ring Formation: Cyclization of ethyl 3-oxohexanoate with hydroxylamine hydrochloride to yield ethyl 5-propylisoxazole-4-carboxylate.

Hydrolysis: Conversion of the ethyl ester to 5-propylisoxazole-4-carboxylic acid using a strong acid.

Chlorination: Reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to afford the final product, this compound.

This sequence allows for the systematic construction of the target molecule from readily available starting materials.

Optimization of Reaction Conditions and Yields

For the chlorination step using thionyl chloride, optimization may involve adjusting the reflux time to ensure complete conversion of the carboxylic acid while avoiding potential degradation of the product. The use of a solvent can also be beneficial in some cases to control the reaction temperature and improve solubility.

When employing oxalyl chloride, the concentration of the DMF catalyst is a critical parameter. While catalytic amounts are sufficient, the reaction rate can be influenced by the quantity of DMF used. columbia.edu The reaction is typically run at room temperature, but gentle heating may be employed to accelerate the reaction if necessary. Careful control of the reaction time is also important to prevent the formation of byproducts. Optimization studies on similar systems have shown that reaction times can be significantly reduced with the right catalytic conditions. columbia.edu

For alternative reagents like cyanuric chloride, the choice of base and solvent can impact the reaction efficiency. Triethylamine is a common base, and the reaction is often performed in solvents like acetone. mdma.ch The stoichiometry of the reagents should be carefully controlled to ensure complete conversion and to simplify the purification of the final product.

Below is a summary of typical reaction conditions for the chlorination of carboxylic acids:

Chlorinating AgentTypical SolventCatalystTemperatureTypical Reaction TimeByproducts
Thionyl Chloride Neat or inert solvent (e.g., toluene)NoneRefluxSeveral hoursSO₂, HCl
Oxalyl Chloride Dichloromethane (DCM)DMF (catalytic)Room Temperature1-2 hoursCO₂, CO, HCl
Cyanuric Chloride AcetoneTriethylamineRoom TemperatureSeveral hoursTriazine derivatives

Reactivity Profiles and Derivatization Strategies of 5 Propylisoxazole 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Moiety

The carbonyl chloride group in 5-propylisoxazole-4-carbonyl chloride is a highly electrophilic center, readily undergoing nucleophilic acyl substitution reactions. This reactivity allows for the facile synthesis of a variety of carboxylic acid derivatives.

Formation of Isoxazole (B147169) Carboxamides through Aminolysis

The reaction of this compound with primary or secondary amines, a process known as aminolysis, yields the corresponding 5-propylisoxazole-4-carboxamides. This reaction typically proceeds rapidly at room temperature in the presence of a base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. wikipedia.org The use of two equivalents of the amine nucleophile can also serve this purpose, with one equivalent acting as the nucleophile and the second as the base. rsc.org

AmineBaseProduct
Primary Amine (R-NH₂)TriethylamineN-substituted-5-propylisoxazole-4-carboxamide
Secondary Amine (R₂NH)PyridineN,N-disubstituted-5-propylisoxazole-4-carboxamide
Ammonia (NH₃)Excess Ammonia5-Propylisoxazole-4-carboxamide

This table illustrates the general reaction scheme for the aminolysis of this compound.

Esterification Reactions for Isoxazole Carboxylates

Esterification of this compound is readily achieved by its reaction with alcohols. This reaction is often carried out in the presence of a base like pyridine to scavenge the HCl produced. youtube.com The high reactivity of the acyl chloride allows for the esterification of a wide range of alcohols, including primary, secondary, and sterically hindered ones, under mild conditions.

AlcoholBaseProduct
Primary Alcohol (R-OH)PyridineAlkyl 5-propylisoxazole-4-carboxylate
Secondary Alcohol (R₂CHOH)Pyridinesec-Alkyl 5-propylisoxazole-4-carboxylate
Phenol (Ar-OH)PyridineAryl 5-propylisoxazole-4-carboxylate

This table provides a summary of the esterification reactions of this compound.

Synthesis of Thioesters and Related Sulfur-Containing Derivatives

Thioesters can be synthesized from this compound by reaction with thiols. wikipedia.org This reaction is analogous to esterification and is typically performed in the presence of a base. researchgate.net Alternatively, the reaction with an alkali metal salt of a thiol provides a direct route to the corresponding thioester. wikipedia.org The greater nucleophilicity of sulfur compared to oxygen often leads to facile thioester formation. libretexts.org

Sulfur NucleophileConditionsProduct
Thiol (R-SH)Base (e.g., Pyridine)S-Alkyl 5-propylisoxazole-4-carbothioate
Sodium Thiolate (R-SNa)Aprotic SolventS-Alkyl 5-propylisoxazole-4-carbothioate

This table outlines the synthesis of thioesters from this compound.

Preparation of Isoxazole Carbonyl Azides

The reaction of this compound with an azide (B81097) salt, such as sodium azide, leads to the formation of 5-propylisoxazole-4-carbonyl azide. organic-chemistry.org This reaction is a straightforward nucleophilic acyl substitution where the chloride is displaced by the azide anion. These carbonyl azides are versatile intermediates, notably for their ability to undergo the Curtius rearrangement upon heating or photolysis to form an isocyanate, which can then be converted to amines, urethanes, or ureas. wikipedia.orgnih.govnih.gov The thermal decomposition is a concerted process with loss of nitrogen gas and migration of the isoxazole ring to the nitrogen atom. wikipedia.org

Azide SourceConditionsProduct
Sodium Azide (NaN₃)Aprotic Solvent (e.g., Acetone, THF)5-Propylisoxazole-4-carbonyl azide

This table shows the preparation of the carbonyl azide derivative.

Anhydride Synthesis and Reactivity

This compound can react with a carboxylate salt, such as the sodium salt of a carboxylic acid, to form a mixed anhydride. Symmetrical anhydrides can be formed if the carboxylate salt is sodium 5-propylisoxazole-4-carboxylate. These anhydrides are also reactive acylating agents, though generally less reactive than the corresponding acyl chloride.

Carboxylate SaltProduct
Sodium 5-propylisoxazole-4-carboxylate5-Propylisoxazole-4-carboxylic anhydride
Sodium Acetate (CH₃COONa)Acetic 5-propylisoxazole-4-carboxylic anhydride

This table summarizes the synthesis of anhydrides from this compound.

Transformations Involving the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents attached to it. The presence of a strong electron-withdrawing group, such as the carbonyl chloride at the 4-position, is expected to significantly impact the ring's susceptibility to nucleophilic attack and its stability towards ring-opening reactions. However, specific studies on the transformations of the isoxazole ring in this compound are not extensively documented in the reviewed literature.

Generally, isoxazole rings can undergo cleavage under various conditions, including reductive, oxidative, and base-catalyzed reactions. For instance, reductive cleavage of the N-O bond is a common transformation. The electron-withdrawing nature of the 4-carbonyl chloride group would likely make the isoxazole ring more susceptible to nucleophilic attack, potentially leading to ring-opening. For example, treatment with strong bases could lead to cleavage of the isoxazole ring. clockss.org Furthermore, electrophilic attack on the isoxazole ring, which typically occurs at the C4 position, would be disfavored due to the deactivating effect of the carbonyl chloride group. Ring-opening fluorination of isoxazoles has also been reported, though this typically requires a substituent at the 4-position. researchgate.netorganic-chemistry.org It is plausible that under certain conditions, intramolecular reactions involving the carbonyl derivative and the isoxazole ring could occur, leading to more complex heterocyclic systems. However, without specific experimental data for this compound, these potential transformations remain speculative.

Transition Metal-Catalyzed Isomerization Reactions (e.g., to Azirines)

A significant reaction pathway for isoxazoles, particularly those with activating groups, is the transition metal-catalyzed isomerization to form highly strained 2H-azirine derivatives. While the specific substrate this compound is not extensively detailed in the literature, the reaction is well-documented for analogous 5-heteroatom-substituted isoxazoles. organic-chemistry.orgamanote.com This transformation represents a powerful method for converting five-membered isoxazole rings into three-membered azirine rings, which are valuable synthetic intermediates. organic-chemistry.org

Catalysts such as Rhodium(II) carboxylates (e.g., Rh₂(Piv)₄) and Iron(II) chloride (FeCl₂) are effective in promoting this rearrangement. organic-chemistry.orgnih.govx-mol.com The reaction typically proceeds by coordination of the metal catalyst to the isoxazole, followed by cleavage of the weak N-O bond and subsequent ring contraction to yield the corresponding 2H-azirine-2-carbonyl chloride. nih.gov For instance, FeCl₂-catalyzed isomerization of 5-chloroisoxazoles has been used to generate 2H-azirine-2-carbonyl chlorides in situ, which are then trapped by various nucleophiles. nih.govx-mol.com This methodology is scalable and often provides high yields of the azirine products. organic-chemistry.org The resulting azirines, activated by the carbonyl chloride group, are precursors to other heterocyclic systems like oxazoles and pyrroles. researchgate.net

Table 1: Catalysts for Isoxazole to Azirine Isomerization

Catalyst Substrate Class Product Reference
Rh₂(Piv)₄ 5-Heteroatom-substituted 4-haloisoxazoles 2-Halo-2H-azirine-2-carboxylates/amides organic-chemistry.org
FeCl₂·4H₂O 5-Chloroisoxazoles 2H-Azirine-2-carbonyl chlorides organic-chemistry.orgnih.gov
FeCl₂·4H₂O 4-Acyl-5-methoxyisoxazoles 2-Acyl-2-(methoxycarbonyl)-2H-azirines researchgate.net

Ring-Opening and Rearrangement Pathways

The isoxazole ring, despite its aromatic character, is susceptible to ring-opening under various conditions due to the labile N-O bond. These reactions provide access to linear, functionalized molecules that would be challenging to synthesize otherwise.

One notable pathway is ring-opening halogenation . Treatment of C4-substituted isoxazoles with electrophilic fluorinating agents like Selectfluor® can lead to a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds, specifically α-fluorocyanoketones. researchgate.netorganic-chemistry.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance. organic-chemistry.org While this specific reaction requires a substituent at the C4 position for the ring-opening to occur, it highlights the susceptibility of the isoxazole core to electrophile-induced cleavage. researchgate.net

Base-promoted rearrangements are also known. For example, the Boulton–Katritzky rearrangement has been observed in fused isoxazole systems, indicating that the core can undergo significant skeletal reorganization under basic conditions. beilstein-journals.org Furthermore, the activation of isoxazolines (the reduced form of isoxazoles) by conversion to isoxazolinium salts can trigger ring-opening to form α,β-enones and enamino derivatives. clockss.org These transformations underscore the potential of the isoxazole ring in this compound to serve as a latent linear synthon, which can be unmasked under specific chemical conditions.

Electrophilic and Nucleophilic Functionalization of the Isoxazole Core

The isoxazole ring is a π-excessive heterocycle, making it susceptible to electrophilic substitution, generally favored at the C4 position due to the directing effects of the ring heteroatoms. chemicalbook.comreddit.com However, in this compound, the C4 position is already substituted with a strongly electron-withdrawing acyl chloride group. This group deactivates the ring towards further electrophilic attack, making such reactions challenging.

Conversely, the electron-deficient nature of the isoxazole ring, enhanced by the C4-carbonyl chloride substituent, makes it a target for nucleophilic attack. Nucleophilic aromatic substitution (SₙAr) is a plausible pathway, especially if a suitable leaving group is present on the ring. Studies on 5-nitroisoxazoles have shown that the nitro group can be efficiently displaced by a variety of O-, N-, and S-nucleophiles. rsc.org While the propyl group at C5 is not a leaving group, nucleophilic attack could potentially initiate a ring-opening cascade, as seen in the reaction of isoxazolones with nucleophiles like water. researchgate.net The presence of strongly electron-withdrawing groups facilitates these substitutions, suggesting that the carbonyl chloride at C4 would activate the ring towards such transformations. researchgate.net

Advanced Coupling Reactions Utilizing the Acyl Chloride Functionality

The acyl chloride group is one of the most reactive carboxylic acid derivatives, making it an excellent electrophile for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. wikipedia.orgchemistrytalk.orgwordpress.com

Cross-Coupling Methodologies

The acyl chloride moiety of this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions to form ketones. Palladium-catalyzed methodologies are particularly prominent.

Suzuki-Miyaura Coupling : This reaction couples the acyl chloride with an organoboron reagent (boronic acid or ester). While classic Suzuki conditions are aqueous, anhydrous protocols using catalysts like Pd(PPh₃)₄ with a base such as Cs₂CO₃ have been developed specifically for the coupling of acyl chlorides with boronic acids to yield unsymmetrical ketones. nih.gov

Sonogashira Coupling : The acyl Sonogashira reaction allows for the direct coupling of the acyl chloride with a terminal alkyne. mdpi.com This is typically catalyzed by a palladium complex (e.g., PdCl₂(PPh₃)₂) in the presence of a copper(I) co-catalyst (e.g., CuI). The resulting α,β-alkynyl ketones are versatile intermediates for the synthesis of other heterocyclic systems, such as substituted isoxazoles. mdpi.com

Other Couplings : The high reactivity of the acyl chloride allows it to participate in other cross-coupling reactions, including Stille coupling (with organostannanes) and Negishi coupling (with organozinc reagents), providing diverse routes to functionalized ketones. The choice of coupling partner allows for the introduction of a wide variety of aryl, vinyl, or alkyl groups at the C4 position of the isoxazole ring. researchgate.netnih.gov

Cascade and Tandem Reactions

The dual reactivity of the isoxazole ring and the acyl chloride group makes this compound an attractive substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot.

A hypothetical cascade could begin with a nucleophilic attack on the acyl chloride, followed by an intramolecular reaction involving the isoxazole ring. For example, an acyl Sonogashira coupling could be followed by an intramolecular cyclization of a strategically placed nucleophile onto the isoxazole N-O bond, leading to complex fused heterocyclic systems. mdpi.com

Another possibility involves an initial reaction at the acyl chloride followed by a rearrangement of the isoxazole core. For instance, after converting the acyl chloride to a ketone via a Suzuki coupling, the resulting 4-acyl-5-propylisoxazole could undergo a domino Fe(II)-catalyzed isomerization, similar to that seen with 4-acyl-5-methoxyisoxazoles, potentially leading to rearranged isoxazole or oxazole (B20620) products. researchgate.net Such cascade processes, which combine coupling and isomerization steps, are powerful tools for rapidly building molecular complexity from a single starting material. acs.orgresearchgate.netnih.gov

Reductions and Oxidations of the Carbonyl Chloride Functionality

The carbonyl chloride group can be readily transformed through reduction, but its high oxidation state makes it resistant to further oxidation. studyrocket.co.uk

Reductions : The reduction of the acyl chloride can be controlled to yield either an aldehyde or a primary alcohol. wikipedia.org

Reduction to Aldehydes : To stop the reduction at the aldehyde stage, milder or sterically hindered reducing agents are required. The Rosenmund reduction, which employs H₂ over a poisoned palladium catalyst (e.g., Pd/BaSO₄), is a classic method for this transformation. wikipedia.orgncert.nic.in Alternatively, hindered metal hydrides like lithium tri(t-butoxy)aluminum hydride (LiAlH(OtBu)₃) at low temperatures (e.g., -78 °C) can effectively reduce acyl chlorides to aldehydes with minimal over-reduction to the alcohol. chemistrysteps.comblogspot.comlibretexts.org

Reduction to Alcohols : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), will reduce the acyl chloride directly to the corresponding primary alcohol, (5-propylisoxazol-4-yl)methanol. wikipedia.orgncert.nic.in The reaction proceeds through an aldehyde intermediate which is immediately reduced further by the potent hydride reagent. chemistrysteps.com

Table 2: Selective Reduction of Acyl Chlorides

Product Reagent(s) Conditions Reference
Aldehyde H₂, Pd/BaSO₄ (poisoned) Catalytic hydrogenation (Rosenmund) wikipedia.orgncert.nic.in
Aldehyde LiAlH(OtBu)₃ or DIBAL-H Low temperature (-78 °C) chemistrysteps.comblogspot.com
Primary Alcohol LiAlH₄ or NaBH₄ Standard reduction conditions wikipedia.orgncert.nic.in

Oxidations : The carbonyl carbon in an acyl chloride is already in a high oxidation state (+3), making further oxidation of this functional group chemically unfavorable and not a common synthetic transformation. studyrocket.co.uk Reactions involving the acyl chloride functionality are almost exclusively nucleophilic acyl substitutions or reductions.

Structural Elucidation and Spectroscopic Analysis of 5 Propylisoxazole 4 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Propylisoxazole-4-carbonyl chloride and its derivatives, providing detailed information about the proton (¹H) and carbon (¹³C) environments within the molecule.

In ¹H NMR spectroscopy, the propyl group at the C5 position of the isoxazole (B147169) ring gives rise to characteristic signals. The terminal methyl (CH₃) protons typically appear as a triplet in the upfield region, around 0.9-1.1 ppm. The methylene (B1212753) (CH₂) group adjacent to the methyl group is expected to resonate as a sextet between 1.6-1.8 ppm. The methylene group directly attached to the isoxazole ring (C5-CH₂) would be deshielded and is anticipated to appear as a triplet around 2.8-3.0 ppm. The isoxazole ring itself contains a single proton at the C3 position, which is expected to be a singlet in the downfield region, typically between 8.0-8.5 ppm, due to the electron-withdrawing nature of the heterocyclic ring and the adjacent carbonyl chloride group.

In ¹³C NMR spectroscopy, the carbonyl carbon of the acid chloride is the most deshielded, with a chemical shift expected in the range of 160-170 ppm. The carbons of the isoxazole ring also exhibit distinct signals, with the C5 carbon (bearing the propyl group) and the C3 carbon resonating at approximately 170-175 ppm and 155-160 ppm, respectively. The C4 carbon, to which the carbonyl chloride is attached, is expected around 110-115 ppm. The carbons of the propyl group will appear in the upfield region, with the C5-CH₂ carbon at approximately 25-30 ppm, the adjacent CH₂ at 20-25 ppm, and the terminal CH₃ carbon at 13-15 ppm. uobasrah.edu.iqresearchgate.net

For derivatives, such as amides formed by the reaction of the carbonyl chloride with amines, the chemical shifts of the protons and carbons near the carbonyl group will be altered. For instance, in a primary amide derivative (–CONH₂), the amide protons would introduce new signals, and the carbonyl carbon would shift to a slightly different resonance position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Propyl-CH₃0.9 - 1.1 (triplet)13 - 15
Propyl-CH₂1.6 - 1.8 (sextet)20 - 25
C5-CH₂2.8 - 3.0 (triplet)25 - 30
Isoxazole C3-H8.0 - 8.5 (singlet)155 - 160
Isoxazole C4-110 - 115
Isoxazole C5-170 - 175
C=O (Carbonyl)-160 - 170

Note: These are predicted values based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride. This band is typically observed at a high frequency, in the range of 1780-1815 cm⁻¹. libretexts.orgoregonstate.edu The high frequency is due to the inductive effect of the electronegative chlorine atom, which strengthens the C=O double bond.

In addition to the carbonyl stretch, the spectrum will display absorptions corresponding to the C=N and C=C stretching vibrations of the isoxazole ring, typically found in the 1500-1650 cm⁻¹ region. The N-O stretching vibration of the isoxazole ring usually appears between 1300 and 1400 cm⁻¹. The C-H stretching vibrations of the propyl group will be observed in the 2850-3000 cm⁻¹ range.

Upon conversion of the carbonyl chloride to its derivatives, such as esters or amides, the position of the carbonyl stretching frequency will shift to lower wavenumbers. For example, an ester derivative would show a C=O stretch around 1735-1750 cm⁻¹, while a primary amide would exhibit a carbonyl absorption (Amide I band) at approximately 1650-1690 cm⁻¹, often accompanied by N-H stretching bands in the 3200-3400 cm⁻¹ region. oregonstate.edupressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Acid Chloride (C=O)Stretching1780 - 1815
Isoxazole Ring (C=N, C=C)Stretching1500 - 1650
Isoxazole Ring (N-O)Stretching1300 - 1400
Alkyl (C-H)Stretching2850 - 3000
Ester (C=O)Stretching1735 - 1750
Amide (C=O)Stretching (Amide I)1650 - 1690
Amide (N-H)Stretching3200 - 3400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) may be observed, although for acid chlorides, it can sometimes be weak or absent. libretexts.org The presence of chlorine would be indicated by an isotopic peak at M+2, with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the natural abundance of the ³⁷Cl isotope.

The most characteristic fragmentation pathway for acid chlorides is the cleavage of the C-Cl bond to form a highly stable acylium ion (R-C≡O⁺). For this compound, this would result in a prominent peak corresponding to the [M-Cl]⁺ fragment. This acylium ion is often the base peak in the spectrum. libretexts.orgmiamioh.edu

Further fragmentation of the isoxazole ring and the propyl side chain can also occur. For instance, cleavage of the propyl group can lead to the loss of an ethyl radical (•CH₂CH₃) or a propyl radical (•CH₂CH₂CH₃). The fragmentation of the isoxazole ring itself can be complex, leading to various smaller charged fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Description Predicted m/z
[M]⁺Molecular Ion189.5 (for ³⁵Cl), 191.5 (for ³⁷Cl)
[M-Cl]⁺Acylium Ion (loss of Cl)154
[M-C₂H₅]⁺Loss of ethyl radical160.5 (for ³⁵Cl), 162.5 (for ³⁷Cl)
[M-C₃H₇]⁺Loss of propyl radical146.5 (for ³⁵Cl), 148.5 (for ³⁷Cl)

X-ray Crystallography for Solid-State Structure Confirmation (of derivatives)

For derivatives of this compound, X-ray analysis would confirm the planarity of the isoxazole ring. It would also reveal the conformation of the propyl group and the geometry around the carbonyl carbon. Intermolecular interactions, such as hydrogen bonding in amide derivatives, can be identified, providing insights into the crystal packing. nih.gov The structural data obtained from X-ray crystallography serves as a definitive reference for validating the structures proposed by other spectroscopic methods.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules. nih.gov While this compound itself is achiral, chiral derivatives can be prepared, for example, by reacting it with a chiral amine or alcohol.

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. ru.nl For a chiral derivative of this compound, the VCD spectrum would exhibit both positive and negative bands corresponding to the vibrational modes of the molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the chiral center can be unambiguously determined. nih.gov

ECD, which measures the differential absorption of left and right circularly polarized ultraviolet-visible light, provides information about the electronic transitions within the chiral molecule. The isoxazole ring and the carbonyl group act as chromophores. The ECD spectrum, often characterized by Cotton effects (positive or negative bands), is highly sensitive to the stereochemistry of the molecule. Similar to VCD, comparison of the experimental ECD spectrum with theoretically calculated spectra can be used to assign the absolute configuration of chiral derivatives. beilstein-journals.org

Table 4: Spectroscopic Techniques and Their Applications

Technique Information Obtained
¹H NMRProton environment, connectivity, and multiplicity
¹³C NMRCarbon skeleton and chemical environment
IR SpectroscopyPresence of functional groups (e.g., C=O, C=N)
Mass SpectrometryMolecular weight and fragmentation pattern
X-ray Crystallography3D molecular structure in the solid state
VCD/ECDAbsolute configuration of chiral derivatives

Applications of 5 Propylisoxazole 4 Carbonyl Chloride and Its Synthesized Derivatives in Contemporary Research

Precursors for Advanced Heterocyclic Scaffolds (e.g., Azirine-2-carboxylic Acid Derivatives)

One of the significant applications of isoxazole-4-carbonyl chlorides is their role as precursors in the synthesis of strained heterocyclic systems, such as 2H-azirine-2-carboxylic acid derivatives. The isomerization of 5-chloroisoxazoles to 2H-azirines represents a powerful synthetic strategy for accessing these valuable building blocks. beilstein-journals.orgbeilstein-journals.org This transformation is particularly notable for its efficiency and the generation of a highly reactive azirine-2-carbonyl chloride intermediate.

The general synthetic approach involves the FeCl2-catalyzed isomerization of a 5-chloroisoxazole-4-carbonyl chloride. rsc.orgnih.gov This process is believed to proceed through a radical mechanism, leading to the rearrangement of the isoxazole (B147169) ring into the more strained azirine system. The resulting 3-substituted-2H-azirine-2,2-dicarbonyl dichlorides are versatile intermediates that can be readily converted into a variety of azirine-2-carboxylic acid derivatives, including amides, esters, and azides, by reaction with appropriate nucleophiles. beilstein-journals.orgbeilstein-journals.org While the specific use of 5-propylisoxazole-4-carbonyl chloride in this reaction has not been detailed, the established methodology for related 5-chloroisoxazole-4-carbonyl chlorides suggests its potential as a precursor for novel 3-propyl-2H-azirine-2-carboxylic acid derivatives. beilstein-journals.orgbeilstein-journals.org These azirine derivatives are not only valuable synthetic intermediates but have also demonstrated biological activities. beilstein-journals.orgbeilstein-journals.org

Building Blocks in Medicinal Chemistry Research Programs

The isoxazole moiety is a well-established pharmacophore found in numerous clinically approved drugs. The ability of this compound to serve as a scaffold for the introduction of various functional groups makes it a valuable tool in drug discovery programs.

The isoxazole ring is a key component in a wide range of biologically active molecules, exhibiting activities such as anti-inflammatory, antiviral, and anticonvulsant properties. jocpr.com The synthesis of novel isoxazole derivatives for biological screening is a common strategy in medicinal chemistry. For instance, various 5-methylisoxazole (B1293550) derivatives have been synthesized and evaluated as anti-inflammatory agents. jocpr.com In one study, novel 4-(5-methylisoxazol-3-ylamino)thiazole derivatives were synthesized and showed promising anti-inflammatory activity. jocpr.com Another area of investigation involves the development of isoxazole derivatives as lipoxygenase inhibitors. nih.gov Novel 5-hydroxylaminoisoxazoles have been synthesized and found to be potent inhibitors of soybean lipoxygenase and lipid peroxidation. nih.gov

The general approach to creating libraries of isoxazole-containing compounds for biological evaluation often involves the derivatization of a core isoxazole scaffold. This compound, with its reactive carbonyl chloride, is an ideal starting material for such endeavors. It can be readily reacted with a variety of amines, alcohols, and other nucleophiles to generate a diverse set of amides, esters, and other derivatives. These new chemical entities can then be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents.

Table 1: Examples of Biologically Evaluated Isoxazole Derivatives

Isoxazole Derivative Class Target/Activity Key Findings
4-(5-methylisoxazol-3-ylamino)thiazoles Anti-inflammatory Some derivatives showed significant anti-inflammatory potency. jocpr.com
5-hydroxylaminoisoxazoles Lipoxygenase Inhibition Strong inhibition of soybean lipoxygenase and lipid peroxidation. nih.gov
Pyrazolo[5,1-b]thiazole derivatives Antimicrobial, Anticancer Some derivatives showed excellent activity against Aspergillus fumigatus and Candida albicans. nih.gov
Benzoxazole derivatives Antibacterial, Antifungal Certain derivatives displayed good activity against Gram-negative bacteria. chemistryjournal.net

A significant application of isoxazole-4-carbonyl chlorides in medicinal chemistry is their use as intermediates in the synthesis of complex bioactive molecules, including semi-synthetic penicillins. For example, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a known reagent for preparing isoxazolyl penicillin derivatives. chemicalbook.com These penicillins, such as dicloxacillin, are valued for their resistance to bacterial β-lactamase enzymes.

The synthesis of these penicillin derivatives typically involves the acylation of 6-aminopenicillanic acid (6-APA) with an appropriate isoxazole-4-carbonyl chloride. The isoxazole moiety in the resulting penicillin structure plays a crucial role in its pharmacological properties, including its spectrum of activity and stability. Given this precedent, this compound could potentially be employed to synthesize novel penicillin analogues with a 5-propylisoxazole side chain. The variation of the substituent at the 5-position of the isoxazole ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting antibiotic.

Contributions to Agrochemical and Material Science Applications

The utility of isoxazole derivatives extends beyond medicinal chemistry into the realms of agrochemicals and material science. The isoxazole scaffold can be found in a number of commercially successful herbicides and fungicides. For instance, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides. chemimpex.com The isoxazole ring can influence the biological activity and environmental profile of these crop protection agents. The derivatization of this compound could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

In the field of material science, isoxazole-containing compounds are being explored for the development of advanced materials. The same reactive handle that makes this compound useful in medicinal and agrochemical research allows for its incorporation into polymer backbones or as a pendant group. This can impart desirable properties to the resulting materials, such as enhanced thermal stability, altered electronic properties, or specific recognition capabilities. For example, 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride is involved in creating advanced materials, including polymers and coatings, that exhibit enhanced durability. chemimpex.com

Theoretical and Computational Investigations of 5 Propylisoxazole 4 Carbonyl Chloride

Electronic Structure Analysis via Quantum Chemical Methods (e.g., Density Functional Theory)

No dedicated studies on the electronic structure of 5-propylisoxazole-4-carbonyl chloride using quantum chemical methods were found. This type of analysis is fundamental to understanding the molecule's reactivity, stability, and electronic properties.

Computational Modeling of Reaction Mechanisms and Transition States

Information regarding the computational modeling of reaction mechanisms and the identification of transition states involving this compound is not available in the public domain. These studies are vital for predicting reaction outcomes and designing synthetic pathways.

Prediction of Spectroscopic Properties and Conformational Analysis

There is a lack of published data on the theoretical prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) and the conformational analysis of this compound. Conformational analysis helps in understanding the three-dimensional shape of the molecule and its influence on its biological activity and physical properties.

Structure-Reactivity Relationship Studies

No specific structure-reactivity relationship studies for this compound were identified. These investigations are key to understanding how the molecular structure of the compound influences its chemical reactivity.

Q & A

Basic Research Question

  • Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the acyl chloride group.
  • Stability assays : Monitor decomposition via HPLC at intervals, comparing retention times with fresh samples.

Advanced Consideration : Conduct accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) to model long-term degradation pathways. Use kinetic modeling to predict shelf life .

How does the propyl substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Advanced Research Question

  • Steric effects : The propyl group increases steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butanol). Compare reaction rates with methyl or unsubstituted analogs.
  • Electronic effects : Electron-donating propyl groups may reduce electrophilicity of the carbonyl carbon. Validate via Hammett plots using substituted nucleophiles .

Methodology : Use stopped-flow kinetics or in situ FTIR to track reaction progress. Reference computational studies (e.g., molecular electrostatic potential maps) to correlate structure-reactivity relationships .

How can contradictions in reported biological activities of isoxazole-4-carbonyl chloride derivatives be systematically addressed?

Advanced Research Question

  • Meta-analysis : Apply EPA literature search strategies (e.g., inclusion/exclusion criteria for peer-reviewed vs. gray literature) to identify bias or methodological variability .
  • Dose-response studies : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate compound-specific effects from experimental artifacts.

Example : If Study A reports antitumor activity and Study B shows no effect, compare solvent systems (DMSO vs. aqueous buffers) or metabolic activation protocols .

What safety protocols are critical when handling this compound in aqueous vs. anhydrous reactions?

Basic Research Question

  • Inhalation risks : Use fume hoods with >100 ft/min face velocity. Follow OSHA guidelines for acyl chlorides: immediate fresh air exposure and medical consultation if symptoms arise .
  • Hydrolysis mitigation : In aqueous reactions, add the compound slowly to cold water (<5°C) to control exothermic decomposition.

Advanced Consideration : Monitor vapor pressure using gas chromatography during large-scale reactions to assess workplace exposure limits .

How can computational tools predict the metabolic pathways of this compound in biological systems?

Advanced Research Question

  • In silico modeling : Use software like Schrödinger’s ADMET Predictor to simulate Phase I/II metabolism. Cross-validate with in vitro microsomal assays (e.g., human liver microsomes).
  • Structural analogs : Compare with promethazine hydrochloride (C17_{17}H21_{21}ClN2_2S) to predict cytochrome P450 interactions .

Data Integration : Combine molecular docking (e.g., binding to CYP3A4) with kinetic parameters from LC-MS/MS metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.